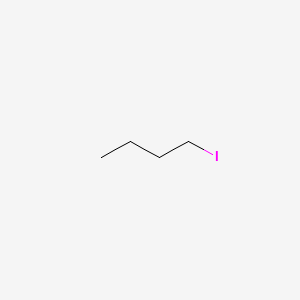
6-iodo-1H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1H-purin-2-amine, also known as 2-amino-6-iodopurine, is a purine derivative with the molecular formula C5H4IN5. This compound is characterized by the presence of an iodine atom at the 6th position of the purine ring and an amino group at the 2nd position. It is a solid, light-sensitive compound with a melting point of approximately 240°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-purin-2-amine typically involves the iodination of 2-aminopurine. One common method includes the reaction of 2-aminopurine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-aminopurine, while coupling reactions can produce various substituted purine derivatives .
Scientific Research Applications
6-Iodo-1H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions due to its structural similarity to natural purines.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with nucleic acid metabolism.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-1H-purin-2-amine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The iodine atom at the 6th position can interfere with base pairing and hydrogen bonding, leading to mutations or inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by targeting their DNA .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Similar in structure but with a chlorine atom instead of iodine.
2-Amino-6-bromopurine: Contains a bromine atom at the 6th position.
2-Amino-6-fluoropurine: Features a fluorine atom at the 6th position.
Uniqueness
6-Iodo-1H-purin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological molecules, making it a valuable compound for specific applications in medicinal chemistry .
Properties
IUPAC Name |
6-iodo-1H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPNVKLVHHOSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
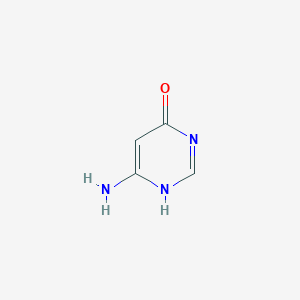
![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)

![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7767475.png)
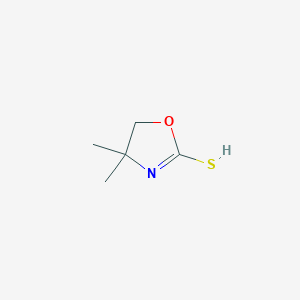
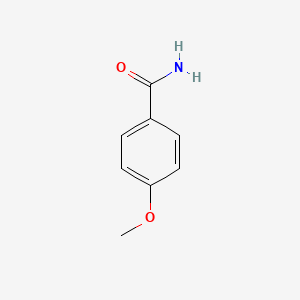
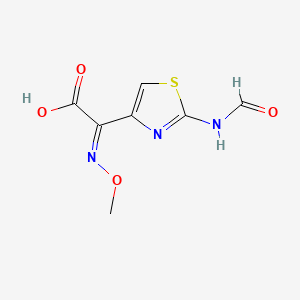

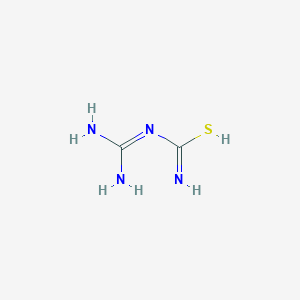
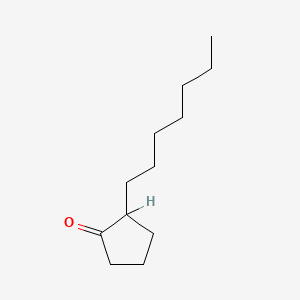
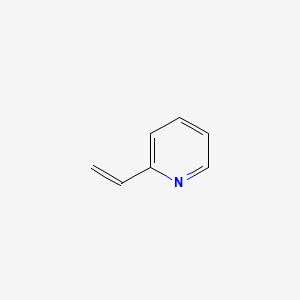
![2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B7767521.png)
